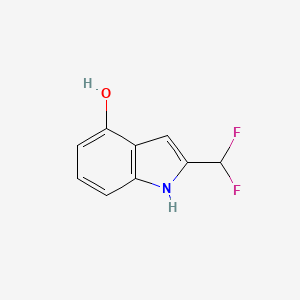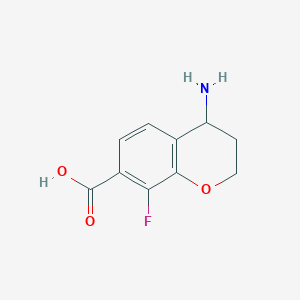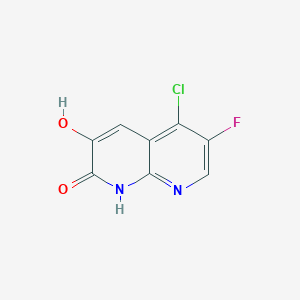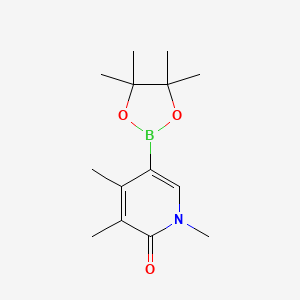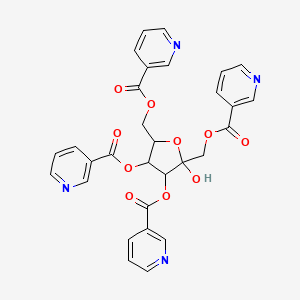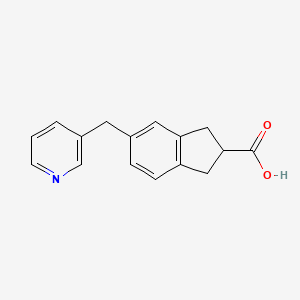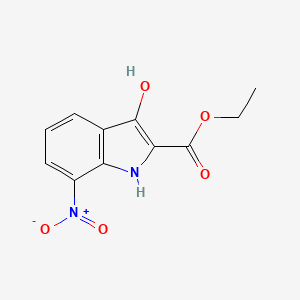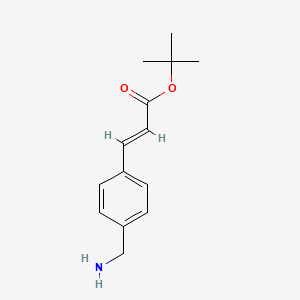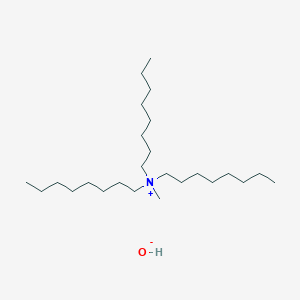
Trioctylmethylammoniumhydroxid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to alter surface tension and interact with different molecular structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by ion exchange to replace the iodide ion with a hydroxide ion. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the quaternization reaction is optimized for yield and purity. The ion exchange process is conducted using ion exchange resins to ensure efficient replacement of the iodide ion with the hydroxide ion .
化学反応の分析
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products are typically the corresponding substituted ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
科学的研究の応用
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in aqueous solutions. This property is crucial in its role as a phase transfer catalyst and in drug delivery systems where it helps in the transport of hydrophobic drugs across cell membranes .
類似化合物との比較
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Methyl-N,N-dioctyloctan-1-aminium sulfate
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminiumhydroxide is unique due to its hydroxide ion, which imparts distinct chemical reactivity compared to its chloride, bromide, and sulfate counterparts. This makes it particularly useful in reactions requiring a strong nucleophile or base .
特性
分子式 |
C25H55NO |
|---|---|
分子量 |
385.7 g/mol |
IUPAC名 |
methyl(trioctyl)azanium;hydroxide |
InChI |
InChI=1S/C25H54N.H2O/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H2/q+1;/p-1 |
InChIキー |
ZFIUCZXOGNIMCP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)
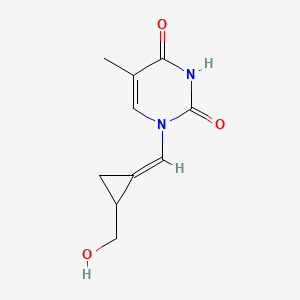
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
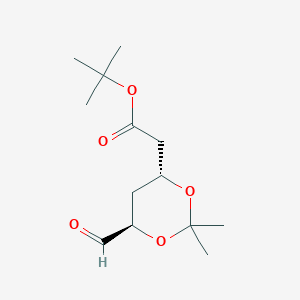
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
